1,2-O-Isopropylidene-a-d-glucofuranose
Description
Historical Development and Significance in Protected Monosaccharide Chemistry
The concept of using protecting groups to mask reactive functional groups has been a cornerstone of organic chemistry since its early days. numberanalytics.com In carbohydrate chemistry, this strategy is particularly crucial due to the presence of multiple hydroxyl groups with similar reactivity. academie-sciences.frwiley-vch.de The development of methods to selectively protect these hydroxyls has been a driving force for innovation in the field. researchgate.netnih.gov
The use of isopropylidene acetals as protecting groups for diols in carbohydrates dates back to the early 20th century, with the pioneering work of Emil Fischer and his contemporaries. numberanalytics.com The first reported synthesis of isopropylidene acetals in 1904 by Fischer and Rund laid the groundwork for their widespread application in carbohydrate chemistry. numberanalytics.com These acetals, formed by the reaction of a diol with acetone (B3395972) under acidic conditions, proved to be stable under various reaction conditions, yet could be readily removed when desired. numberanalytics.comnumberanalytics.com
Specifically, the preparation of 1,2-O-Isopropylidene-α-D-glucofuranose is a classic example of regioselective deprotection. It is typically synthesized from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a fully protected glucose derivative. dergipark.org.tr Careful hydrolysis of the more labile 5,6-O-isopropylidene group under controlled acidic conditions yields the target mono-acetal glucose, leaving the 1,2-O-isopropylidene group intact. dergipark.org.tracs.org This selective deprotection strategy provides a reliable route to a key intermediate with three free hydroxyl groups available for further chemical transformations.
Foundational Role in Organic Synthesis and Glycoscience Research
The strategic placement of the isopropylidene protecting group in 1,2-O-Isopropylidene-α-D-glucofuranose makes it a fundamental tool for synthetic chemists. The protection of the anomeric hydroxyl and the adjacent C-2 hydroxyl locks the sugar in its furanose form and prevents unwanted side reactions at these positions. msu.edu This allows for selective manipulation of the remaining hydroxyl groups at the C-3, C-5, and C-6 positions.
In organic synthesis, this compound serves as a chiral starting material for the preparation of a diverse range of molecules. sigmaaldrich.com Its utility is demonstrated in the synthesis of biologically active compounds, including derivatives with potential anti-inflammatory and antipyretic activities. nih.gov Furthermore, it is a key intermediate in the synthesis of more complex protected monosaccharides, which are, in turn, used in the assembly of oligosaccharides and glycoconjugates. researchgate.netnih.gov These complex carbohydrates play critical roles in numerous biological processes, and their synthesis is essential for advancing our understanding of glycoscience. glycodepot.com
The ability to selectively functionalize the different hydroxyl groups of 1,2-O-Isopropylidene-α-D-glucofuranose allows for the construction of intricate molecular architectures. For instance, the primary hydroxyl group at C-6 can be selectively targeted for reactions such as oxidation, esterification, or etherification. researchgate.net This regioselectivity is a powerful tool for chemists, enabling the efficient synthesis of target molecules with high precision.
Overview of Academic Research Trajectories for the Chemical Compound
Academic research involving 1,2-O-Isopropylidene-α-D-glucofuranose has followed several key trajectories, primarily focused on its application as a versatile synthetic intermediate. A significant area of investigation has been its use in the synthesis of a wide variety of derivatives through the selective modification of its free hydroxyl groups.
One major research avenue involves the synthesis of derivatives with potential therapeutic applications. For example, it has been used as a starting material for the synthesis of nojirimycin (B1679825) and deoxynojirimycin analogues, which are known for their potential in treating diabetes. researchgate.net Additionally, research has explored the synthesis of carbohydrate-metal complexes, including those with platinum and ruthenium, for the development of novel anticancer agents. researchgate.net The compound has also been utilized in the creation of glycosyl-containing azoles with potential antiviral activity against pathogens like the Junin virus and dengue fever virus. researchgate.net
Another prominent research trajectory focuses on the development of novel protecting group strategies and synthetic methodologies. Researchers have explored various enzymatic and chemical methods for the regioselective acylation, alkylation, and silylation of 1,2-O-Isopropylidene-α-D-glucofuranose to create a library of selectively protected building blocks for oligosaccharide synthesis. nih.govdergipark.org.tr These studies aim to improve the efficiency and selectivity of carbohydrate synthesis, which is crucial for accessing complex glycans for biological studies. researchgate.net
Furthermore, this compound has been instrumental in the synthesis of modified sugars and sugar amino acids. For instance, it has been used in the preparation of 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose, an intermediate for the synthesis of iminosugars, which are potent glycosidase inhibitors. acs.org The development of derivatives with modified backbones and functionalities continues to be an active area of research, with the goal of creating novel glycomimetics and probes to study carbohydrate-protein interactions.
Data Tables
Table 1: Physicochemical Properties of 1,2-O-Isopropylidene-α-D-glucofuranose
| Property | Value | Reference(s) |
| CAS Number | 18549-40-1 | sigmaaldrich.com |
| Molecular Formula | C₉H₁₆O₆ | sigmaaldrich.com |
| Molecular Weight | 220.22 g/mol | sigmaaldrich.com |
| Melting Point | 159-160 °C | sigmaaldrich.com |
| Optical Activity | [α]20/D −13° (c = 1 in H₂O) | sigmaaldrich.com |
| Appearance | White to off-white powder or crystals | dergipark.org.tr |
Table 2: Key Synthetic Precursors and Derivatives
| Compound Name | Role/Significance | Reference(s) |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Precursor for the synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose through selective hydrolysis. | dergipark.org.trsigmaaldrich.com |
| 1,2-O-Isopropylidene-3,5,6-tri-O-acyl-α-D-glucofuranose derivatives | Synthesized to explore potential antibacterial activities. | dergipark.org.tr |
| 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | Intermediate in the synthesis of iminosugars with potential as glycosidase inhibitors. | acs.org |
| 3-O-Derivatives of 1,2-O-Isopropylidene-α-D-glucofuranose | Investigated for anti-inflammatory and antipyretic properties. | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H16O6 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4?,5-,6+,7+,8+/m0/s1 |
InChI Key |
BGGCXQKYCBBHAH-XUQKIGAKSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)C(CO)O)O)C |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)O)C |
Synonyms |
1,2-O-isopropylidene-alpha-D-glucofuranose |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 O Isopropylidene α D Glucofuranose and Its Precursors
Stereocontrolled Synthesis from D-Glucose
The conversion of D-glucose into 1,2-O-Isopropylidene-α-D-glucofuranose is a foundational transformation that hinges on the selective protection of its hydroxyl groups. The initial step typically involves the formation of the diacetal, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which then undergoes regioselective hydrolysis.
Optimized Acetonation Protocols and Regioselective Hydrolysis for Monoacetal Formation
The direct acetonation of D-glucose under acidic conditions is a common route to produce the di-isopropylidene derivative. hacettepe.edu.tr Various catalysts and conditions have been optimized to improve yield and selectivity. For instance, the use of anhydrous acetone (B3395972) with concentrated sulfuric acid and anhydrous copper(II) sulfate (B86663) as a catalyst has been reported to furnish 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in good yield. hacettepe.edu.trhacettepe.edu.tr Another method involves refluxing D-glucose in acetone with antimony pentachloride as a catalyst. prepchem.com
The subsequent and crucial step is the regioselective hydrolysis of the 5,6-O-isopropylidene group to yield the desired 1,2-O-isopropylidene-α-D-glucofuranose. hacettepe.edu.tr This selective deprotection is typically achieved under carefully controlled acidic conditions, taking advantage of the greater lability of the exocyclic 5,6-acetal compared to the bicyclic 1,2-acetal.
Table 1: Optimized Acetonation Protocols for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
| Catalyst | Solvent | Additional Reagents | Yield | Reference |
| Concentrated Sulfuric Acid | Dry Acetone | Anhydrous Copper(II) Sulfate | 55% | hacettepe.edu.tr |
| Antimony Pentachloride | Acetone | Molecular Sieves 3A | 72.4% | prepchem.com |
Innovative Protecting Group Strategies for Selective Functionalization
With the 1 and 2 positions protected by the isopropylidene group, the remaining hydroxyl groups at C-3, C-5, and C-6 are available for further functionalization. The strategic use of various protecting groups allows for the selective modification of these positions, opening avenues for the synthesis of a wide array of complex carbohydrate derivatives. wiley-vch.de
For instance, the hydroxyl groups can be converted into benzyl (B1604629) ethers, which are stable under a variety of reaction conditions and can be removed by hydrogenolysis. chemsynlab.com Tosylates are another important class of protecting groups that also act as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of other functionalities with inversion of configuration at the C-3 position. mdpi.com The selective acylation of the primary hydroxyl group at C-6 is also a common strategy, often achieved directly due to its higher reactivity compared to the secondary hydroxyls at C-3 and C-5. researchgate.net Furthermore, silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, can be used for selective protection. ntnu.no
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer a powerful and selective alternative to traditional chemical synthesis, often proceeding under mild conditions with high regioselectivity and stereoselectivity.
Lipase-Catalyzed Esterification and Transesterification Reactions
Lipases have been extensively employed for the regioselective acylation of 1,2-O-isopropylidene-α-D-glucofuranose, particularly at the primary C-6 hydroxyl group. Immobilized lipase from Candida antarctica (Novozym 435) is a frequently used biocatalyst for these transformations. nih.gov
The esterification can be carried out with various fatty acids, such as octanoic acid and palmitic acid, to produce sugar esters with potential applications as surfactants. nih.govnih.gov These reactions are typically performed in organic solvents like acetone or a mixture of acetone and t-butyl alcohol. nih.govnih.gov The choice of solvent can significantly influence both the reaction rate and the final yield. nih.gov For example, in the synthesis of 6-O-octanoyl-1,2-O-isopropylidene-α-D-glucofuranose, acetone was found to be a highly effective solvent. nih.govjst.go.jp
Table 2: Lipase-Catalyzed Esterification of 1,2-O-Isopropylidene-α-D-glucofuranose
| Acyl Donor | Lipase Source | Solvent System | Product | Max. Yield/Conversion | Reference |
| Palmitic Acid | Candida antarctica | Acetone + t-butyl alcohol (3:1 v/v) | 6-O-palmitoyl-1,2-O-isopropylidene-α-D-glucofuranose | ~110 g/kg solvent | nih.gov |
| Octanoic Acid | Not specified | Acetone | 6-O-octanoyl-1,2-O-isopropylidene-α-D-glucofuranose | 53% conversion | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to carbohydrate synthesis aims to reduce the environmental impact by using less hazardous chemicals, employing renewable feedstocks, and designing more efficient processes.
Solvent-Free or Environmentally Benign Reaction Media
The use of enzymes in organic solvents, as seen in the lipase-catalyzed esterifications, can be considered a step towards greener synthesis, as it often allows for milder reaction conditions and reduces the need for harsh reagents. nih.govnih.gov Acetone, used in these reactions, is a relatively benign solvent.
Further advancing green methodologies, research has explored the use of solid acid catalysts in aqueous media under microwave irradiation for glucose transformations, which can lead to the formation of glucofuranose isomers. naturalspublishing.com This approach minimizes the use of volatile organic solvents and can lead to significantly reduced reaction times.
Catalyst Development for Enhanced Efficiency and Selectivity
The synthesis of 1,2-O-isopropylidene-α-D-glucofuranose typically involves the protection of D-glucose, often beginning with the formation of the intermediate 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, followed by selective hydrolysis. The choice of catalyst is crucial for maximizing the efficiency and selectivity of the initial acetalization reaction. Research has focused on various catalytic systems to improve yields and simplify procedures.
Commonly employed catalysts include Brønsted and Lewis acids. Concentrated sulfuric acid is a traditional and effective catalyst for the reaction between D-glucose and acetone to form the di-isopropylidene derivative. xml-journal.net Optimized conditions for this reaction have been reported, leading to high yields. xml-journal.net Another catalytic agent used is anhydrous copper(II) sulfate, which facilitates the acetylation of D-glucose with acetone. hacettepe.edu.tr
Beyond traditional acid catalysts, other metal-based systems have been explored. Ferric chloride and aluminum chloride have been noted for their utility in preparing O-isopropylidene derivatives of carbohydrates, suggesting their potential application in synthesizing precursors to 1,2-O-isopropylidene-α-D-glucofuranose. xml-journal.net The subsequent step, the regioselective partial hydrolysis of the 5,6-O-isopropylidene group to yield the target monoacetal, can also be influenced by catalysts. For instance, the use of copper(II) ions has been shown to facilitate this selective deprotection. acs.org
The table below summarizes various catalysts and conditions used in the synthesis of 1,2-O-isopropylidene-α-D-glucofuranose precursors.
| Precursor Compound | Starting Material | Catalyst | Reaction Conditions | Yield | Reference |
| 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | D-glucose-13C6 | Concentrated H2SO4 | Acetone, 25 °C, 12 h | 75.6% | xml-journal.net |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | D-glucose | Anhydrous Copper(II) sulphate | Anhydrous acetone, Room Temp, 18 h | 55% | hacettepe.edu.tr |
Microwave-Assisted Synthetic Transformations
Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering substantial advantages over conventional heating methods. This technology utilizes microwave energy to heat materials, primarily through mechanisms of dielectric heating involving dipolar polarization. anton-paar.com Molecules with a dipole moment, when subjected to an oscillating microwave field, align and rotate, which generates heat through friction. anton-paar.com This efficient and direct heating method often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govnih.gov
The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds, where it can accelerate reactions from hours to mere minutes or even seconds. nih.govmdpi.com For example, the synthesis of 2-quinolinone-fused γ-lactones, which required 4 hours under conventional heating, was completed in just 10 seconds using microwave irradiation at 130 °C. nih.gov Similarly, the synthesis of certain benzimidazoles saw yields increase to 92-97% within 5 minutes under microwave conditions. nih.gov
These advantages highlight the potential of microwave-assisted techniques for the synthetic transformations of 1,2-O-isopropylidene-α-D-glucofuranose and its derivatives. Although specific literature detailing the microwave-assisted synthesis of this particular compound is not abundant, the principles and demonstrated successes in other areas of organic synthesis suggest its applicability. For instance, the esterification or etherification reactions commonly performed on the free hydroxyl groups of 1,2-O-isopropylidene-α-D-glucofuranose could potentially be accelerated and made more efficient under microwave irradiation. The use of microwave energy is also considered a green chemistry approach, as it can reduce solvent usage and energy consumption compared to traditional methods. nih.gov
The following table compares conventional and microwave-assisted methods for a representative organic synthesis, illustrating the typical improvements observed.
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Conventional (Reflux) | 4–7 h | - | mdpi.com |
| Synthesis of 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Microwave-Assisted (120 °C) | 6 min | - | mdpi.com |
| Synthesis of 2-quinolinone-fused γ-lactones | Conventional | 4 h | - | nih.gov |
| Synthesis of 2-quinolinone-fused γ-lactones | Microwave-Assisted (130 °C) | 10 s | 33–45% | nih.gov |
Regioselective Derivatization and Functionalization Strategies
Selective O-Acylation and Alkylation Reactions
The differential reactivity of the hydroxyl groups in 1,2-O-isopropylidene-α-D-glucofuranose allows for controlled acylation and alkylation at specific positions. The primary hydroxyl at C-6 is generally the most reactive due to less steric hindrance, followed by the C-3 hydroxyl, and then the C-5 hydroxyl. However, reaction conditions can be tuned to favor substitution at different positions.
The selective esterification of the free hydroxyl groups is a common strategy to introduce various functionalities. Direct acylation methods often lead to a mixture of products, but specific conditions can enhance selectivity. For instance, direct acylation using various acyl chlorides in the presence of a base like triethylamine (B128534) can lead to the formation of 3,5,6-tri-O-acyl derivatives. dergipark.org.tr Studies have shown the successful synthesis of triesters using acylating agents such as pivaloyl chloride, decanoyl chloride, and lauroyl chloride. dergipark.org.trresearchgate.net
The position of acylation can be confirmed using spectroscopic methods like ¹H-NMR, where the downfield shift of the corresponding protons (H-3, H-5, H-6a, and H-6b) indicates the attachment of the acyl group. dergipark.org.trresearchgate.net For example, in the synthesis of 1,2-O-isopropylidene-3,5,6-tri-O-pivaloyl-α-D-glucofuranose, the C-3, C-5, and C-6 protons show a significant downfield shift compared to their usual values. researchgate.net
The dibutyltin (B87310) oxide method is another effective technique for achieving regioselective acylation, particularly at the C-6 position. researchgate.net This method involves the formation of a stannylene intermediate, which then reacts with an acylating agent. researchgate.net This approach has been successfully used for the selective stearoylation and palmitoylation of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose, yielding the corresponding 6-O-acyl derivatives in good yields. researchgate.net
Table 1: Examples of Position-Specific Esterification of 1,2-O-Isopropylidene-α-D-glucofuranose Derivatives
| Starting Material | Acylating Agent | Method | Product | Yield | Reference |
| 1,2-O-Isopropylidene-α-D-glucofuranose | Lauroyl chloride | Direct (CH₂Cl₂-Et₃N) | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | 62% | dergipark.org.tr |
| 1,2-O-Isopropylidene-α-D-glucofuranose | Myristoyl chloride | Direct (CH₂Cl₂-Et₃N) | 1,2-O-Isopropylidene-3,5,6-tri-O-myristoyl-α-D-glucofuranose | 82% | dergipark.org.tr |
| 1,2-O-Isopropylidene-α-D-glucofuranose | 4-Chlorobenzoyl chloride | Direct (CH₂Cl₂-Et₃N) | 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose | 81% | dergipark.org.tr |
| 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose | p-Toluenesulfonyl chloride | Dibutyltin oxide | 3-O-Benzyl-1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose | 71% | researchgate.net |
Etherification and Benzylation Methodologies
Etherification, particularly benzylation, is a key transformation for protecting hydroxyl groups in carbohydrate synthesis. The 3-O-benzyl derivative of 1,2-O-isopropylidene-α-D-glucofuranose is a valuable intermediate for further functionalization. synthose.com It is typically prepared from its precursor, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). researchgate.net
The synthesis involves the reaction of diacetone glucose with benzyl (B1604629) bromide in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF). researchgate.net This reaction selectively benzylates the C-3 hydroxyl group. Subsequent selective hydrolysis of the 5,6-O-isopropylidene group yields 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose. researchgate.net This intermediate, with free hydroxyls at C-5 and C-6, can then be used for further regioselective modifications. researchgate.net
Introduction of Diverse Functional Groups
The strategic introduction of functional groups like azides, amines, halogens, and sulfonates onto the 1,2-O-isopropylidene-α-D-glucofuranose scaffold opens up avenues for synthesizing a wide array of complex molecules, including amino sugars and modified nucleosides.
Azido- and amino-sugars are crucial building blocks in glycobiology and medicinal chemistry. nih.gov The C-2 azido (B1232118) group, for instance, serves as a non-participating group in glycosylation reactions, facilitating the synthesis of 1,2-cis-glycosides. nih.gov
One common route to introduce an azide (B81097) group is via nucleophilic substitution of a good leaving group, such as a tosylate. For example, 1,2-O-isopropylidene-α-D-glucofuranose can be selectively tosylated at the primary C-6 hydroxyl group. nih.gov The resulting 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose can then be treated with sodium azide in a solvent like DMF to yield 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. nih.gov
Introduction of an azide at the C-3 position typically starts from diacetone glucose. The C-3 hydroxyl is first converted into a leaving group (e.g., triflate, mesylate, or tosylate), followed by an Sₙ2 reaction with an azide source like sodium azide. researchgate.net The subsequent reduction of the azide group, commonly achieved through catalytic hydrogenation, provides the corresponding amino sugar. These amino-functionalized sugars are valuable for chemical ligation strategies, such as the formation of N-oxyamide-linked oligosaccharides and glycopeptides. mdpi.com
Table 2: Synthesis of Azido Derivatives from Glucofuranose Precursors
| Starting Material | Reagents | Product | Key Steps | Reference |
| 1,2-O-Isopropylidene-α-D-glucofuranose | 1. Tosyl chloride, Pyridine (B92270), DCM; 2. Sodium azide, DMF | 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose | Regioselective tosylation at C-6 followed by nucleophilic displacement. | nih.gov |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 1. TsCl, Py; 2. NaN₃, DMSO | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Tosylation at C-3 followed by Sₙ2 reaction with azide. | researchgate.net |
Halogenation and Sulfonylation Reactions
Halogenation and sulfonylation reactions are fundamental for activating hydroxyl groups, converting them into good leaving groups for subsequent nucleophilic substitution reactions.
Sulfonylation, such as tosylation (using p-toluenesulfonyl chloride) or mesylation (using methanesulfonyl chloride), is highly regioselective for the primary C-6 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose due to its lower steric hindrance. nih.govsynthose.com The reaction is typically carried out in pyridine, which acts as both a solvent and a base to neutralize the generated acid. nih.gov The resulting 6-O-sulfonyl derivatives are stable and crystalline intermediates. nih.govsynthose.com
Halogenation can be achieved using various reagents. For example, treatment of carbohydrate derivatives with triphenylphosphine (B44618) and carbon tetrachloride can introduce a chlorine atom. nih.gov These reactions often proceed with an inversion of configuration at the reaction center. Such halogenated sugar derivatives are precursors for a variety of other functionalized sugars, including deoxy and unsaturated sugars.
Formation of Cyclic Acetals and Ketals as Protecting or Bridging Groups
Cyclic acetals and ketals are among the most common protecting groups in carbohydrate chemistry due to their ease of formation and selective removal. researchgate.netorganic-chemistry.org The 1,2-O-isopropylidene group in the title compound is itself a cyclic ketal, formed by the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst. researchgate.netkhanacademy.org
This initial protection is often the first step in a longer synthetic sequence. For example, D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). dergipark.org.trgoogle.com Careful, controlled acid hydrolysis can then selectively remove the more labile 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose, freeing the hydroxyl groups at C-5 and C-6 for further reactions. dergipark.org.trresearchgate.netnih.gov
Furthermore, the remaining free hydroxyl groups in 1,2-O-isopropylidene-α-D-glucofuranose can be used to form additional cyclic acetals or ketals, acting as bridging groups. For instance, a cyclic sulfite (B76179) can be formed between the C-3 and C-5 hydroxyls by reacting with thionyl chloride. nih.gov These cyclic structures can lock the conformation of the furanose ring and influence the stereochemical outcome of subsequent reactions. The formation and cleavage of these protecting groups are critical steps in the multistep synthesis of complex carbohydrate-based molecules. researchgate.netlibretexts.orgyoutube.com
Spiroketal Formation and Related Cyclizations
Spiroketals are a class of compounds characterized by two heterocyclic rings joined at a single spirocyclic center. wikipedia.org They are prevalent in many natural products and are of significant interest due to their unique three-dimensional structures. wikipedia.orgmskcc.org The synthesis of spiroketals from carbohydrate precursors like 1,2-O-isopropylidene-α-D-glucofuranose involves the formation of a new ketal at a carbon atom that becomes the spirocenter.
A key strategy involves the modification of a glucose derivative to introduce two hydroxyl groups that can cyclize onto a ketone or a latent ketone function. While many syntheses start from pyranose forms, the principles can be adapted to furanose derivatives. For instance, a synthetic approach to a novel D-glucose-conjugated 15-crown-5 (B104581) ether featuring a spiroketal structure has been developed starting from a 1-C-vinylated glucose derivative. nih.govnih.gov This process involves several key steps:
Glycosylation: Introduction of an ethyleneoxy spacer onto a vinylated glucopyranose derivative. nih.gov
Oxidation: Conversion of the vinyl group at the anomeric center into a carboxylic acid. nih.gov
Intramolecular Condensation: Cyclization between the newly formed carboxyl group and a terminal hydroxyl group on the spacer to form the spiroketal ring system. nih.gov
This methodology highlights a pathway where the anomeric carbon becomes the spiro atom of the newly formed spiroketal. A similar strategy could be envisioned for derivatives of 1,2-O-isopropylidene-α-D-glucofuranose, where the C-3 hydroxyl group and a functionalized side chain at C-5 or C-6 could participate in a cyclization reaction to form a spiroketal.
Kinetically controlled spirocyclization reactions, often mediated by transition metals or Lewis acids, provide a powerful tool for stereoselective spiroketal synthesis, allowing access to specific anomeric stereoisomers that may not be favored under thermodynamic control. mskcc.org
Anhydro-Derivative Synthesis and Ring Transformations
The formation of anhydro derivatives from 1,2-O-isopropylidene-α-D-glucofuranose is a powerful strategy for creating conformationally constrained and synthetically useful intermediates. These reactions typically involve intramolecular displacement of a leaving group by a hydroxyl group, leading to the formation of an additional ring.
Intramolecular Cyclizations Leading to Anhydro Sugars
The synthesis of 3,6-anhydro sugars is a well-established transformation for derivatives of 1,2-O-isopropylidene-α-D-glucofuranose. This intramolecular cyclization occurs when the hydroxyl group at C-3 attacks a suitably activated C-6 position, or vice versa. A common method involves the selective tosylation of the primary hydroxyl group at C-6, followed by treatment with a base to induce nucleophilic attack from the C-3 hydroxyl group.
Research has shown that derivatives of 1,2-O-isopropylidene-α-D-glucofuranose can be converted into branched-chain 3,6-anhydro sugars. For example, olefinic Wittig products derived from 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose can undergo acid-catalyzed hydrolysis of the 5,6-isopropylidene group, followed by an intramolecular ring-closure to yield 3,6-anhydro-3-C-(2'-oxopropyl) derivatives in a one-pot reaction. nih.gov
Similarly, unexpected intramolecular displacements can lead to anhydro structures. In an attempted synthesis of 5,6-anhydro-3-S-acetyl-1,2-O-isopropylidene-α-D-glucofuranose, an unexpected cyclization occurred, yielding 5-O-acetyl-3,6-epithio-1,2-O-isopropylidene-α-D-glucofuranose, a 3,6-thiaanhydro structure. nih.gov This demonstrates that heteroatoms other than oxygen can participate in these intramolecular cyclizations.
A summary of representative intramolecular cyclizations is presented in the table below.
| Starting Material Derivative | Reagents/Conditions | Product | Citation |
| 3-deoxy-5,6-O-isopropylidene-3-C-(2'-oxopropylene)-1,2-O-alkylidene hexofuranose | Amberlite 120 (H+) in methanol-water | 3,6-anhydro-3-C-(2'-oxopropyl) derivative | nih.gov |
| 5,6-epithio-1,2-O-isopropylidene-α-D-glucofuranose derivative | Internal thiolate displacement | 3,6-epithio-1,2-O-isopropylidene-α-D-glucofuranose | nih.gov |
| 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-D-glucofuranose | Base (e.g., NaH) | 3,6-Anhydro-1,2-O-isopropylidene-α-D-glucofuranose | nih.gov |
Rearrangement Studies of Furanose Ring Systems
The furanose ring of 1,2-O-isopropylidene-α-D-glucofuranose, while stabilized by the isopropylidene group, can undergo rearrangement under certain conditions, particularly those involving acid catalysis. These rearrangements can lead to the formation of more stable pyranose rings or other furanose isomers.
Sugars in solution exist in an equilibrium between their open-chain and cyclic forms (pyranose and furanose), a phenomenon known as ring-chain tautomerism. masterorganicchemistry.com Although the 1,2-O-isopropylidene group locks the molecule in the furanose conformation, acidic conditions can catalyze the hydrolysis of this protecting group, allowing the furanose ring to open and potentially re-close into a different ring form.
Studies on the deprotection of furanoid β-sugar amino acid derivatives, which contain the 1,2-O-isopropylidene moiety, have shown that treatment with strong acids like trifluoroacetic acid (TFA) or acidic resins such as Amberlite IR-120 H+ leads to the removal of the isopropylidene group. nih.gov This process can be accompanied by subsequent reactions, such as the formation of methyl glycosides when methanol (B129727) is used as the solvent, indicating the opening of the furanose ring and the formation of a new glycosidic bond. nih.gov
The conformation of the furanose ring itself is a critical factor in its reactivity. X-ray crystallography studies on derivatives like 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose show that the tetrahydrofuran (B95107) ring adopts a twisted conformation. nih.gov This inherent ring strain can be a driving force for rearrangement to less strained systems under appropriate reaction conditions.
The table below outlines conditions that can lead to the rearrangement or transformation of the furanose ring system.
| Starting Material | Reagents/Conditions | Outcome | Citation |
| 1,2-O-Isopropylidene-3-azido-3-deoxy-α-D-ribofuranuronic acid | Amberlite IR-120 H+ resin in MeOH | Deprotection and formation of methyl furanoside | nih.gov |
| 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-erythro-hex-3-enofuranose | Lewis Acid (in absence of diene) | Rearrangement to 1,6-anhydro-2,3-dideoxy-β-D-glycero-hex-2-enopyran-4-ulose |
Applications As a Chiral Building Block in Complex Chemical Synthesis
Utility in Asymmetric Synthesis
The inherent chirality of 1,2-O-Isopropylidene-α-d-glucofuranose provides a powerful tool for controlling the stereochemical outcome of chemical reactions. Its well-defined three-dimensional structure allows for predictable facial selectivity in reactions involving its derivatives, making it a cornerstone in the field of asymmetric synthesis.
The rigid conformation of the furanose ring in 1,2-O-Isopropylidene-α-d-glucofuranose, which is locked by the 1,2-isopropylidene group, plays a crucial role in directing the stereochemical course of multistep organic transformations. This conformational rigidity minimizes the number of accessible conformations, leading to a more predictable trajectory for incoming reagents. For instance, the introduction of a tosylate group at the C-3 position of the related 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose proceeds with high selectivity. Subsequent nucleophilic substitution at this center often occurs with a clean inversion of configuration, a phenomenon known as the Walden inversion, demonstrating the high degree of stereochemical control exerted by the carbohydrate scaffold mdpi.com.
The furanose ring adopts a distorted envelope conformation, with specific atoms lying nearly in a plane, which further influences the steric environment around the reactive centers mdpi.com. This predictable stereochemical environment is instrumental in the synthesis of complex natural products and their analogues, where precise control of multiple stereocenters is paramount.
Derivatives of 1,2-O-Isopropylidene-α-d-glucofuranose can function as effective chiral auxiliaries, temporarily imparting their chirality to a prochiral substrate to direct the stereochemical outcome of a reaction. A notable example is the use of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a 1,3-dipolar cycloaddition reaction with fullerene (C60) rsc.org. In this thermal reaction, the chiral azido (B1232118) sugar derivative adds to the C60 cage, resulting in the formation of a chiral azafulleroid rsc.org. The stereochemistry of the newly formed stereocenter is dictated by the chiral environment of the glucofuranose moiety.
While direct examples of 1,2-O-Isopropylidene-α-d-glucofuranose in Diels-Alder or other common cycloaddition reactions are less prevalent in the literature, the principle of using carbohydrate-based chiral auxiliaries is well-established. For instance, the related compound 1,2-O-Isopropylidene-α-D-xylofuranose has been successfully employed as a chiral auxiliary in asymmetric cyclopropanation reactions, highlighting the broader utility of this class of compounds in controlling stereoselectivity in various asymmetric transformations researchgate.net. The use of such auxiliaries allows for the transfer of chirality, and they can typically be removed later in the synthetic sequence to yield the enantiomerically enriched target molecule sigmaaldrich.comwikipedia.org.
Precursor for Oligosaccharide and Glycoconjugate Synthesis
The synthesis of complex oligosaccharides and glycoconjugates is a challenging field that relies heavily on the availability of well-defined and selectively protected monosaccharide building blocks. 1,2-O-Isopropylidene-α-d-glucofuranose serves as a key precursor in this area, providing a scaffold that can be elaborated into a variety of glycosyl donors and acceptors.
The development of efficient glycosyl donors is central to the successful synthesis of oligosaccharides. Derivatives of 1,2-O-Isopropylidene-α-d-glucofuranose can be converted into various types of glycosyl donors. The reactivity and stereoselectivity of these donors are influenced by a multitude of factors, including the nature of the protecting groups and the reaction conditions nih.gov. For instance, the development of novel glycosyl donors for the challenging 1,2-cis glycosylation has been an area of active research researchgate.net.
Studies have shown that the nature of substituents on the carbohydrate scaffold can significantly impact the outcome of glycosylation reactions. The development of 2,3-oxazolidinone protected 2-amino-2-deoxy-glycosides as glycosyl donors has demonstrated that these donors can provide either 1,2-trans or 1,2-cis glycosides depending on the glycosyl acceptor and reaction conditions researchgate.net. The influence of acceptor nucleophilicity on the stereochemical outcome of glycosylation has also been systematically studied, revealing that the reaction mechanism can shift between SN1 and SN2 pathways depending on the reactivity of the acceptor universiteitleiden.nl.
Table 1: Factors Influencing Glycosyl Donor Reactivity and Selectivity
| Factor | Description | Impact on Glycosylation |
| Protecting Groups | The nature and placement of protecting groups on the glycosyl donor. | Can influence the reactivity of the anomeric center and the stereochemical outcome of the glycosylation. |
| Glycosyl Acceptor | The nucleophilicity and steric bulk of the acceptor alcohol. | A less nucleophilic acceptor may favor an SN1-like mechanism, while a more nucleophilic one may favor an SN2-like mechanism. |
| Activator/Promoter | The reagent used to activate the glycosyl donor. | Different activators can lead to different reactive intermediates, influencing both reaction rate and stereoselectivity. |
| Solvent | The polarity and coordinating ability of the solvent. | Can affect the stability of intermediates and the overall reaction pathway. |
| Temperature | The reaction temperature. | Can influence the rate of reaction and the equilibrium between different intermediates, thereby affecting stereoselectivity. |
The synthesis of complex oligosaccharides often involves a modular approach where monosaccharide building blocks are sequentially coupled. 1,2-O-Isopropylidene-α-d-glucofuranose and its derivatives are instrumental in these synthetic strategies. A scalable synthetic route to oligosaccharides derived from the capsular polysaccharide of Streptococcus pneumoniae serotype 35B illustrates this approach nih.gov. This synthesis utilized a pentasaccharide building block that was assembled from smaller, protected monosaccharide units, some of which can be conceptually derived from isopropylidene-protected sugars nih.gov.
The careful selection of orthogonal protecting groups is crucial for the success of such multi-step syntheses, allowing for the selective deprotection of specific hydroxyl groups for subsequent glycosylation. The use of temporary protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in conjunction with more permanent protecting groups, enables the iterative assembly of complex oligosaccharide chains nih.gov.
Scaffold for Heterocyclic Compound Synthesis
The chiral framework of 1,2-O-Isopropylidene-α-d-glucofuranose provides a valuable starting point for the synthesis of a variety of heterocyclic compounds. The inherent stereochemistry of the sugar scaffold can be transferred to the newly formed heterocyclic ring, leading to the production of enantiomerically pure or enriched heterocyclic molecules.
Derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose have been used to prepare a range of 3-O-substituted derivatives with potential pharmacological activity nih.gov. The synthesis of these derivatives often involves the reaction of the free hydroxyl group at the C-3 position with various electrophiles to introduce new functionalities and, in some cases, to form heterocyclic rings. For example, the reaction of the corresponding 3-azido derivative can be a precursor for the synthesis of triazole-containing compounds through cycloaddition reactions. The synthesis of a series of 1,2-O-isopropylidene-α-D-glucofuranose derivatives with various acyl groups has also been reported, demonstrating the versatility of this scaffold for creating diverse molecular architectures hacettepe.edu.trhacettepe.edu.tr.
Construction of Branched-Chain Sugars and Modified Carbohydrates
Branched-chain sugars, in which a carbon chain is attached to the primary sugar backbone, are components of many biologically important natural products. 1,2-O-Isopropylidene-α-D-glucofuranose and its derivatives are excellent starting materials for the stereoselective synthesis of these modified carbohydrates.
A key intermediate in this process is the keto-sugar, 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, which is readily prepared by the oxidation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. google.com This oxidation can be achieved using various reagents, including dimethyl sulfoxide (DMSO) activated by acetic anhydride. google.com
The introduction of the branch point is accomplished through the nucleophilic addition of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to the carbonyl group at C-3 of the keto-sugar. oup.comlibretexts.org This reaction creates a new carbon-carbon bond and a new stereocenter at the C-3 position. The stereochemical outcome of this addition is often highly controlled by the steric hindrance imposed by the existing chiral centers and protecting groups on the sugar ring. The bulky isopropylidene groups typically direct the incoming nucleophile to attack from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.
For example, the reaction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose with methylmagnesium bromide (CH₃MgBr) results in the formation of 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose, a branched-chain sugar with a methyl group at the C-3 position. nih.gov This specific stereoisomer is formed due to the directing effect of the sugar's architecture. This method provides a versatile route to a variety of branched-chain sugars by simply changing the organometallic reagent used in the addition step.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Key Findings |
| Oxidation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DMSO, Acetic Anhydride | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | Formation of the key keto-sugar intermediate. |
| Nucleophilic Addition | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | Grignard Reagent (e.g., CH₃MgBr) in an ether solvent | 1,2:5,6-di-O-isopropylidene-3-C-alkyl-α-D-allofuranose | Stereoselective formation of a new C-C bond and a new stereocenter, leading to a branched-chain sugar. |
Advanced Spectroscopic and Computational Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as the most powerful tool for the complete structural assignment of 1,2-O-Isopropylidene-α-D-glucofuranose in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the precise mapping of proton and carbon environments and their scalar couplings.
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Techniques for Connectivity and Stereochemistry
One-dimensional ¹H and ¹³C NMR spectra provide the initial chemical shift information for all magnetically active nuclei in the molecule. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicity, which arises from spin-spin coupling with neighboring protons. The ¹³C NMR spectrum shows the number of unique carbon atoms. rsc.orgchemicalbook.comchemicalbook.com
To assemble the molecular framework, 2D NMR experiments are essential:
Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds (²JHH, ³JHH). sdsu.edu Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing for the tracing of the proton network throughout the furanose ring and the side chain. For example, the correlation between H-1 and H-2, H-2 and H-3, and so on, can be established. researchgate.netresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹JCH). sdsu.eduemerypharma.com Each cross-peak in the HSQC spectrum links a specific proton to its corresponding carbon, providing a direct and unambiguous C-H assignment. This is crucial for assigning the carbons of the glucofuranose ring and the isopropylidene group. emerypharma.comslu.se
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This technique is invaluable for connecting different spin systems and identifying quaternary carbons, which are not visible in HSQC spectra. For instance, HMBC correlations from the methyl protons of the isopropylidene group to the C-1 and C-2 carbons, as well as to the quaternary acetal (B89532) carbon, confirm the placement and connectivity of the protecting group. youtube.com
The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the furanose ring form, the α-anomeric configuration (based on the H-1/H-2 coupling constant), and the 1,2-position of the isopropylidene protecting group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2-O-Isopropylidene-α-D-glucofuranose
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~5.82 (d) | ~104.5 |
| 2 | ~4.42 (d) | ~84.7 |
| 3 | ~4.02 (d) | ~75.3 |
| 4 | ~4.08 (dd) | ~81.6 |
| 5 | ~4.04 (m) | ~70.6 |
| 6 | ~4.22 (dd), ~4.43 (dd) | ~63.7 |
| C(CH₃)₂ | - | ~111.3 |
| C(CH₃)₂ | ~1.27 (s), ~1.37 (s) | ~27.1, ~24.6 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from literature sources. rsc.orgdergipark.org.tr
Advanced Pulsed-Field Gradient and Diffusion-Ordered Spectroscopy (DOSY)
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. In the context of a purified sample of 1,2-O-Isopropylidene-α-D-glucofuranose, a DOSY experiment would show all proton signals aligned in a single row, corresponding to a single diffusion coefficient. This provides strong evidence for the purity of the sample and confirms that the molecule exists as a single, monomeric species in solution, rather than forming aggregates.
Mass Spectrometry (MS) Techniques for Molecular Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). nih.gov For 1,2-O-Isopropylidene-α-D-glucofuranose (C₉H₁₆O₆), the theoretical exact mass is 220.094688 g/mol . spectrabase.com HRMS analysis of the protonated molecule [M+H]⁺ or other adducts would yield an experimental m/z value extremely close to the calculated value. This high-accuracy measurement allows for the unambiguous determination of the elemental formula, providing definitive confirmation that the compound has the expected composition of C₉H₁₆O₆. nih.govethz.ch
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For 1,2-O-Isopropylidene-α-D-glucofuranose, the IR spectrum displays several key absorption bands that confirm its structure:
O-H Stretching: A broad and strong absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is characteristic of the stretching vibrations of the hydroxyl (-OH) groups involved in hydrogen bonding.
C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl groups (from the furanose ring and the isopropylidene moiety).
C-O Stretching: A series of strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are assigned to the C-O stretching vibrations of the ether and alcohol functionalities within the molecule.
Isopropylidene Group: Characteristic bands for the isopropylidene group, specifically the gem-dimethyl group (>C(CH₃)₂), appear around 1370-1385 cm⁻¹. dergipark.org.trresearchgate.net
Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the C-H and C-C skeletal vibrations of the carbohydrate backbone give rise to distinct signals. The symmetric vibrations of the isopropylidene group are also readily observable. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Studies on derivatives such as 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose reveal a consistent conformational preference for the fused ring system. nih.gov In this derivative, the five-membered tetrahydrofuran (B95107) (THF) or furanose ring typically adopts a twisted conformation. nih.gov For instance, in the 6-azido derivative, the furanose ring is twisted, with atoms C3 and C4 being displaced from the plane formed by C5, C6, and O1. nih.gov The fused five-membered dioxolane ring, formed by the isopropylidene group, characteristically assumes an envelope conformation. nih.gov In the case of 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose, the O3 atom is displaced from the mean plane of the other four atoms in the dioxolane ring. nih.gov The dihedral angle between these two five-membered rings has been measured at 67.50 (13)°. nih.gov
Similarly, analysis of 1,2-O-isopropylidene-α-D-xylo-pentodialdo-1,4-furanose in its crystalline dimeric form shows that the xylofuranose (B8766934) rings adopt conformations ranging from a twist (³T₄) to an envelope (E₄). nih.gov The attached isopropylidene rings adopt conformations described as O-2E and O-2TC-6. nih.gov These findings underscore that the fusion of the isopropylidene group to the furanose ring locks it into a limited set of low-energy conformations.
The packing of these molecules in the crystal lattice is often governed by intermolecular hydrogen bonding. In the crystal structure of 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose, hydroxyl groups participate in O—H⋯(O,O) and O—H⋯N hydrogen-bonding interactions, creating chains of molecules. nih.gov
Table 1: Crystallographic Data for Derivatives of 1,2-O-Isopropylidene-α-d-glucofuranose
Computational Chemistry and Molecular Modeling Studies
Computational chemistry provides powerful tools to complement experimental data, offering insights into the electronic structure, conformational dynamics, and reaction pathways that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.comresearchgate.net By calculating the electron density, DFT can determine ground-state geometries, energies, and a variety of spectroscopic properties. researchgate.net For a molecule like 1,2-O-Isopropylidene-α-d-glucofuranose, DFT is instrumental in understanding its reactivity.
The theory allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability. nih.gov
DFT calculations can map the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting the sites of nucleophilic or electrophilic attack. For example, in monosaccharides, DFT can be used to determine the local reactivity of different hydroxyl groups. nih.gov Studies on related carbohydrates have shown that hybrid DFT functionals like B3LYP, in combination with basis sets such as 6-31+G*, provide a good balance of accuracy and computational cost for hydrogen-bond-rich systems like carbohydrates. researchgate.net Such calculations can elucidate how the isopropylidene protecting group electronically influences the reactivity of the remaining free hydroxyl groups at the C3, C5, and C6 positions, guiding synthetic strategies. researchgate.net
While X-ray crystallography provides a static picture of the molecule in the solid state, Molecular Dynamics (MD) simulations reveal its dynamic behavior in solution. springernature.com This is particularly important for flexible molecules like furanosides. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational landscapes and thermodynamic properties. nih.govresearchgate.net
For furanose rings, which are inherently more flexible than pyranose rings, MD simulations are essential for understanding their conformational preferences, often described by a pseudorotation itinerary. nih.gov Studies on unfunctionalized furanoses have shown that the barriers on this pseudorotation path are influenced by several factors, including unfavorable interactions between adjacent substituents and stereoelectronic effects like the anomeric effect. nih.gov
In the context of 1,2-O-Isopropylidene-α-d-glucofuranose, MD simulations can explore the conformational space of the furanose ring and the exocyclic C5-C6 side chain. These simulations, often using specialized force fields for carbohydrates like GLYCAM, can predict the most populated conformations in solution. nih.gov The results can reveal the flexibility of the bicyclic system and the orientation of the hydroxyl groups, which is critical for understanding its interactions with solvents and reactants in a dynamic environment. nih.gov It has been noted that for furanoses, intramolecular hydrogen bonding does not play an essential role in determining conformational properties in solution. nih.gov Instead, the orientation of the lactol group (related to the anomeric effect) and steric interactions are more dominant. nih.gov
In silico methods are increasingly used to predict and elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimentation alone. csmres.co.uk These computational approaches can map entire reaction pathways, identify transition states, and calculate activation energies, thereby explaining product distributions and selectivity. catalysis.blog
For a molecule like 1,2-O-Isopropylidene-α-d-glucofuranose, these methods can be applied to predict the outcomes of reactions at its free hydroxyl groups. The process typically involves using quantum mechanical methods, such as DFT, to explore the potential energy surface (PES) of a reaction. nih.gov By locating the transition state structures connecting reactants to products, chemists can calculate the energy barriers for different possible pathways. The pathway with the lowest energy barrier is generally the most favorable kinetically. nih.gov
More advanced techniques combine quantum mechanics with molecular mechanics (QM/MM) to model reactions within large systems, such as an enzyme active site. nih.govacs.org Furthermore, machine learning models are being developed and trained on vast datasets of known chemical reactions to predict the products of new reactions with remarkable accuracy, even for complex systems like carbohydrates where stereoselectivity is a challenge. researchgate.netrsc.org These models can be specialized through transfer learning to achieve high accuracy for specific reaction classes relevant to carbohydrate chemistry. researchgate.net Such in silico tools can screen potential reaction conditions, predict likely byproducts, and guide the design of more efficient and selective synthetic routes for derivatives of 1,2-O-Isopropylidene-α-d-glucofuranose. csmres.co.uk
Compound Index
Polymer Chemistry and Materials Science Applications
Synthesis of Glycopolymers and Carbohydrate-Based Polymers
Glycopolymers, which are polymers with pendant carbohydrate moieties, have garnered significant interest due to their biological recognition capabilities and unique physical properties. 1,2-O-Isopropylidene-α-d-glucofuranose is a key starting material for creating the specialized monomers required for the synthesis of these complex macromolecules.
The direct polymerization of 1,2-O-isopropylidene-α-d-glucofuranose can be achieved using specific catalytic systems. Treatment of the molecule with Lewis acids, such as boron trifluoride, induces a condensation reaction that eliminates acetone (B3395972) and results in the formation of a highly branched D-glucose polymer. dergipark.org.tr This process yields a polymer with a molecular weight of approximately 12,700, where a significant portion of the monomer units undergo ring expansion to form D-glucopyranoside units within the polymer backbone. dergipark.org.tr Despite the polymerization, about one isopropylidene unit per polymer chain tends to remain, likely at the potential reducing end. dergipark.org.tr
While direct polymerization is possible, a more controlled approach involves the ring-opening polymerization (ROP) of monomers derived from this glucose derivative. For instance, ring-opening polymerization of 5,6-dideoxy-5,6-epithio-1,2-O-isopropylidene-α-L-idofuranose, a related sugar derivative, can be catalyzed by boron trifluoride to produce soluble polymers. dergipark.org.tr The field of sugar-based polymers extensively utilizes ROP of cyclic monomers like sugar-derived carbonates. synthose.com Organocatalytic ROP of five-membered bicyclic 2,3-glucose carbonate monomers, for example, has been investigated to create polycarbonates with varied side-chain functionalities. synthose.com These studies highlight the importance of controlled polymerization techniques in producing well-defined polymer architectures from carbohydrate precursors.
The free hydroxyl groups of 1,2-O-isopropylidene-α-d-glucofuranose are readily functionalized to create a wide array of novel monomers for polymer synthesis. Selective acylation of the triol (the 3, 5, and 6-hydroxyl groups) is a common strategy to introduce polymerizable groups or modify the properties of the resulting polymer. dergipark.org.trdergipark.org.tr Researchers have successfully synthesized a variety of 3,5,6-tri-O-acyl derivatives using acylating agents like pentanoyl chloride, hexanoyl chloride, and lauroyl chloride in the presence of triethylamine (B128534). dergipark.org.tr
These acylation reactions furnish monomers with varying hydrophobic chain lengths, which can be polymerized to create amphiphilic polymers. dergipark.org.tr Other derivatives have been synthesized to introduce specific functionalities. For example, tosylation of the primary hydroxyl group at the C-6 position yields 1,2-O-isopropylidene-6-O-p-toluenesulfonyl-α-d-glucofuranose. sigmaaldrich.com This tosylated intermediate can then be converted to other functional monomers, such as 6-azido-6-deoxy-1,2-O-isopropylidene-α-d-glucofuranose, which introduces a reactive azide (B81097) group suitable for "click" chemistry reactions, further expanding the possibilities for polymer synthesis and modification. sigmaaldrich.com
| Acylating Agent | Resulting Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Hexanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-hexanoyl-α-D-glucofuranose | 75 | 45-46 |
| Decanoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-decanoyl-α-D-glucofuranose | 78 | 49-50 |
| Lauroyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-lauroyl-α-D-glucofuranose | 62 | 62-63 |
| Myristoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-myristoyl-α-D-glucofuranose | 82 | 55-56 |
| 4-Chlorobenzoyl chloride | 1,2-O-Isopropylidene-3,5,6-tri-O-(4-chlorobenzoyl)-α-D-glucofuranose | 81 | 165-166 |
Supramolecular Chemistry and Self-Assembly of Derivatives
The combination of a hydrophilic sugar headgroup with synthetically attached hydrophobic tails transforms carbohydrate derivatives into amphiphilic molecules. These "glyco-amphiphiles" can spontaneously self-assemble in solution to form ordered supramolecular structures, a process governed by non-covalent interactions. researchgate.netnih.gov
1,2-O-Isopropylidene-α-d-glucofuranose is an ideal platform for designing glyco-amphiphiles. A straightforward approach involves the esterification of its hydroxyl groups with long-chain fatty acids. A specific process has been developed for the synthesis of monoesters of fatty acids and 1,2-O-isopropylidene-α-d-glucofuranose, yielding pure, monodisperse compounds. google.com These molecules possess a hydrophobic "tail," formed by the long alkyl chain of the fatty acid, and a hydrophilic "head," composed of the protected sugar unit. google.com
The synthesis of these amphiphiles can be achieved by reacting 1,2-O-isopropylidene-α-d-glucofuranose with a fatty acid chloride, such as palmitoyl (B13399708) chloride, in the presence of a base like triethylamine. google.com This creates molecules like O-palmitoyl-6 O-isopropylidene-1,2-α-D-glucofuranose. google.com In aqueous environments, these amphiphilic molecules arrange themselves to minimize the unfavorable contact between their hydrophobic tails and water. This self-assembly process can lead to the formation of various nanostructures, including micelles and vesicles (bilayer-enclosed spheres). researchgate.net The formation of vesicles from peptide amphiphiles, for instance, often begins with the aggregation of hydrophobic tails to form spherical micelles, which then merge and reorganize into larger structures. nih.gov This principle applies to glyco-amphiphiles derived from the target glucose compound, where the interplay between hydrophobic interactions of the acyl chains and the hydrophilic nature of the sugar headgroup dictates the final structure.
Development of Carbohydrate-Based Advanced Materials
The unique structures and properties of polymers and assemblies derived from 1,2-O-isopropylidene-α-d-glucofuranose enable their use in advanced materials, such as hydrogels. These materials leverage the biocompatibility of carbohydrates to create functional systems for various applications.
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov The amphiphilic derivatives of 1,2-O-isopropylidene-α-d-glucofuranose have been identified as effective gelling and swelling agents. google.com The self-assembly of these glyco-amphiphiles can lead to the formation of extensive networks of entangled fibers or other structures that trap water, resulting in a hydrogel. nih.gov
The structural basis for this gelation lies in the hierarchical self-assembly of the sugar derivatives. For example, supramolecular hydrogels can be formed from glycoamphiphiles that create various nanostructures like ribbons, tapes, and fibers, which entangle to form a 3D network. The hydrophilic polymer chains, often containing polar groups like -OH, contribute to the high degree of swelling by attracting water molecules. nih.gov In the case of polymers derived from 1,2-O-isopropylidene-α-d-glucofuranose, hydrolysis of the polymer can remove the hydrophobic isopropylidene groups, yielding a water-soluble, reducing polymer that can serve as a backbone for hydrogel formation. dergipark.org.tr The cross-linking required to form a stable gel can be achieved through non-covalent interactions (supramolecular hydrogels) or by introducing covalent cross-linkers into the polymeric architecture.
Reaction Mechanisms and Mechanistic Studies
Investigation of Selective Protection and Deprotection Mechanisms
The strategic use of protecting groups is fundamental in carbohydrate chemistry, enabling the modification of specific hydroxyl groups within a polyol system. 1,2-O-Isopropylidene-α-D-glucofuranose itself is an intermediate derived from the selective deprotection of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The mechanism of this selective deprotection, as well as the protection of D-glucose to form the diacetal, is crucial for its use as a versatile building block.
The formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose involves the reaction with anhydrous acetone (B3395972) in the presence of an acid catalyst, such as sulfuric acid or with a catalyst like anhydrous copper(II) sulfate (B86663). dergipark.org.tr This reaction proceeds via the formation of cyclic acetals. The 1,2- and 5,6-hydroxyl groups of the glucofuranose form are kinetically favored to react with acetone to form five-membered rings.
The selective removal of the 5,6-O-isopropylidene group from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to yield 1,2-O-isopropylidene-α-D-glucofuranose is typically achieved by careful hydrolysis under mildly acidic conditions. dergipark.org.trscispace.com The 5,6-acetal is more labile to acid-catalyzed hydrolysis than the 1,2-acetal. This difference in reactivity is attributed to the higher stability of the bicyclic system involving the anomeric center. A variety of protic acids and acidic resins have been employed for this selective deprotection, including sulfuric acid, perchloric acid on silica (B1680970) gel, and Amberlite IR-120 H+ resin. nih.gov
Conversely, conditions can be tailored for the selective removal of the 1,2-O-isopropylidene group. For instance, treatment with a mixture of trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM), triisopropylsilane (B1312306) (TIS), and water can cleave the 1,2-O-isopropylidene moiety. nih.gov Another method involves the use of triethylsilane and boron trifluoride etherate, which not only removes the 1,2-O-isopropylidene group but also leads to deoxygenation at the anomeric position to furnish the corresponding tetrahydrofuran (B95107) derivative. organic-chemistry.org The choice of reagents and reaction conditions allows for the targeted deprotection of either the 1,2- or 5,6-isopropylidene group, highlighting the nuanced control achievable in carbohydrate synthesis. organic-chemistry.org
Table 1: Reagents for Selective Deprotection of Isopropylidene Groups in Glucofuranose Derivatives
| Target Deprotection | Reagent/Conditions | Product | Reference |
| 5,6-O-isopropylidene | Mild acid hydrolysis (e.g., dilute H₂SO₄) | 1,2-O-Isopropylidene-α-D-glucofuranose | dergipark.org.trscispace.com |
| 5,6-O-isopropylidene | Amberlite IR-120 H+ resin in methanol (B129727) | 1,2-O-Isopropylidene-α-D-glucofuranose | nih.gov |
| 1,2-O-isopropylidene | TFA/DCM/TIS/H₂O | 3,5,6-tri-O-protected glucose derivative | nih.gov |
| 1,2-O-isopropylidene | Triethylsilane/Boron trifluoride etherate | Tetrahydrofuran derivative | organic-chemistry.org |
Stereochemical Course of Derivatization Reactions
The rigid furanose ring and the bulky 1,2-O-isopropylidene group in 1,2-O-isopropylidene-α-D-glucofuranose exert significant steric and stereoelectronic effects that govern the stereochemical outcome of its derivatization reactions. The presence of the acetal (B89532) fixes the anomeric center in the α-configuration and restricts the conformational flexibility of the five-membered ring.
A key aspect of the stereochemical course is observed in regioselective acylation reactions. The hydroxyl groups at C-3, C-5, and C-6 exhibit different reactivities due to their unique steric and electronic environments. The primary hydroxyl group at C-6 is generally the most reactive due to its lower steric hindrance, allowing for selective acylation at this position. researchgate.net Direct unimolar octanoylation of 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine (B92270) at low temperatures has been shown to be selective for the C-6 hydroxyl group. researchgate.net
The stereochemistry of the starting material also dictates the outcome of reduction reactions. For instance, the reduction of the 3-keto derivative, 1,2-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose, with borohydride (B1222165) is stereospecific. The 1,2-O-isopropylidene group hinders the approach of the reducing agent from one face of the molecule, leading to the formation of the D-allose isomer. scispace.com However, reduction with Raney nickel is less specific, yielding a mixture of D-allose and D-glucose isomers. scispace.com
The stereochemical influence of protecting groups is a well-established principle in carbohydrate chemistry. Large protecting groups can sterically hinder certain reaction pathways, thereby favoring others. This principle allows for the predictable synthesis of complex carbohydrate structures.
Catalytic Pathways and Intermediates in Synthesis
The synthesis of 1,2-O-isopropylidene-α-D-glucofuranose is a multi-step process that relies on carefully controlled catalytic pathways. The initial step, the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose, is an acid-catalyzed acetalation reaction.
The mechanism involves the protonation of the carbonyl oxygen of acetone by an acid catalyst, making the carbonyl carbon more electrophilic. The hydroxyl groups of D-glucose then act as nucleophiles, attacking the activated acetone. The reaction proceeds through a hemiacetal intermediate, which then undergoes further reaction and dehydration to form the stable five-membered dioxolane rings of the isopropylidene groups. The use of a catalyst like anhydrous copper(II) sulfate facilitates this process. dergipark.org.tr
The subsequent selective hydrolysis of the 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose also follows a catalytic pathway. Under dilute acidic conditions, the oxygen atom of the 5,6-acetal is protonated. This is followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate, which is then attacked by water. The resulting hemiacetal is unstable and hydrolyzes to regenerate the 5- and 6-hydroxyl groups. The greater stability of the 1,2-O-isopropylidene group, which is part of a fused ring system with the furanose ring, accounts for its resistance to hydrolysis under these conditions.
In derivatization reactions, such as acylation, catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are sometimes employed to enhance the reactivity of the acylating agent. nih.gov The catalytic cycle for DMAP involves the formation of a highly reactive N-acylpyridinium ion intermediate, which is then more readily attacked by the hydroxyl groups of the glucofuranose derivative.
Gas-Phase Ion-Molecule Reactions and Mass Spectrometry Mechanistic Insights
Mass spectrometry, particularly when coupled with techniques like chemical ionization (CI) and collision-activated dissociation (CAD), provides powerful tools for elucidating the structure and reaction mechanisms of carbohydrate derivatives in the gas phase. purdue.edunih.gov
Studies on the gas-phase behavior of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose under chemical ionization conditions using acetone as the reagent gas have revealed the formation of several characteristic ions. tandfonline.com In a quadrupole mass spectrometer, this compound forms M+1, M+43, and M+59 ions. tandfonline.com These ions correspond to the protonated molecule [M+H]⁺, and adducts with electrophilic species derived from acetone, namely [M+(CH₃)₂COH]⁺ and [M+(CH₃)₂C=O]⁺.
The fragmentation of these ions under collisionally activated dissociation provides mechanistic insights. The fragmentation pathways are influenced by the structure of the ion and the site of protonation or adduction. The study of isotopically labeled analogues, where the isopropylidene groups are differentiated by deuterium (B1214612) substitution, can further help in determining the fragmentation mechanisms and the involvement of specific parts of the molecule. tandfonline.com
The reactivity of these gas-phase ions can be attributed to factors such as the ability to form internal hydrogen bonds and the size of the electrophilic groups forming the adducts. tandfonline.com The fragmentation of these ions often involves the loss of neutral molecules such as water, acetone, or parts of the protecting groups, leading to a series of product ions that are characteristic of the original molecule's structure. These gas-phase reactions provide a microscopic view of the intrinsic reactivity of the molecule, free from solvent effects.
Emerging Research Frontiers and Future Directions
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex carbohydrates has traditionally been a labor-intensive process, requiring numerous protection, glycosylation, and deprotection steps with purification of intermediates at each stage. rsc.org However, the field is moving towards automation to accelerate the synthesis of oligosaccharides and other glycoconjugates. rsc.orgrsc.org Automated synthesis platforms, initially developed for peptides and oligonucleotides, are now being adapted for carbohydrate chemistry, offering operational simplicity and enhanced reproducibility. nih.govglycoforum.gr.jp
1,2-O-Isopropylidene-α-D-glucofuranose is an ideal candidate for integration into these automated systems. Its defined structure and selectively accessible hydroxyl groups allow it to serve as a foundational building block. In an automated workflow, it could be immobilized on a solid support or used in solution-phase flow chemistry, where reagents and catalysts are pumped through a system of tubes and reactors.
Recent developments include HPLC-based automated synthesizers (HPLC-A) that can perform temperature-controlled synthesis, protecting group manipulations, and purification of various carbohydrate derivatives, including glycosides and oligosaccharides. nih.gov These platforms ensure rigorous experimental design and can save entire synthetic sequences as computer programs, eliminating variables and improving reproducibility. glycoforum.gr.jp The goal is to create systems where non-specialists can access complex glycans rapidly, which is essential for advancing fields like chemical glycomics. rsc.org
Table 1: Automated Synthesis Platform Features Relevant to 1,2-O-Isopropylidene-α-D-glucofuranose
| Feature | Description | Relevance to 1,2-O-Isopropylidene-α-D-glucofuranose |
| Solid-Phase Synthesis | The starting material is attached to a polymer support, simplifying purification by allowing filtration to remove excess reagents and byproducts. glycoforum.gr.jp | Can be anchored via its C-6 hydroxyl, leaving C-3 and C-5 available for chain elongation. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream, allowing for precise control over reaction time, temperature, and mixing. | Enables rapid optimization of reaction conditions for glycosylation or functionalization of the free hydroxyls. |
| Real-Time Monitoring | Integrated analytical techniques (e.g., HPLC) monitor the progress of reactions as they occur. glycoforum.gr.jp | Allows for immediate adjustments to reaction parameters to maximize yield and selectivity in derivatization reactions. |
| Automated Purification | HPLC systems are integrated to purify the product after each synthetic step or at the end of the sequence. nih.gov | Reduces manual labor and time associated with the chromatographic purification of its derivatives. |
Development of Novel Catalysts for Carbohydrate Transformations
The selective functionalization of the multiple hydroxyl groups in carbohydrates is a central challenge in glycochemistry. nih.gov For 1,2-O-Isopropylidene-α-D-glucofuranose, differentiating between the C-3, C-5, and C-6 hydroxyls requires sophisticated catalytic systems. Emerging research focuses on creating catalysts that can achieve high site- and stereoselectivity, often avoiding complex protecting-group strategies.
One promising area is the use of precisely designed organocatalysts. For example, bis-thiourea catalysts have been developed for the site-selective glycosylation of minimally protected sugars. nih.gov These catalysts operate through a dual general-base/general-acid activation mechanism. By modifying the catalyst's structure, such as altering the aryl substituents, researchers can influence the site-selectivity of glycosylation, favoring, for instance, the formation of a (1,2)-glycosidic linkage over a (1,3)-linkage. nih.gov This level of control is crucial for building specific oligosaccharide sequences using building blocks like 1,2-O-Isopropylidene-α-D-glucofuranose.
Another frontier is the application of transition metal catalysis. Palladium(0)-catalyzed glycosylation methods represent a de novo approach where the chirality of the carbohydrate is installed after the formation of the glycosidic bond. nih.gov While often applied to different types of precursors, the principles of using transition metal complexes to control reactivity and stereochemistry are being explored more broadly in carbohydrate chemistry. Future catalysts could be designed to selectively activate one hydroxyl group of 1,2-O-Isopropylidene-α-D-glucofuranose based on subtle differences in steric and electronic properties, enabling direct and efficient synthesis of complex derivatives.
Chemoinformatics and Data Science in Glycochemistry Research
Glycochemistry is entering a data-driven era, leveraging computational tools to tackle the complexity of carbohydrate synthesis. glycopedia.eunih.gov Glycosylation, the key reaction for building complex carbohydrates, is notoriously difficult to predict due to numerous influencing factors. glycopedia.eunih.gov Chemoinformatics and data science offer powerful approaches to analyze, predict, and manage the vast amount of data generated in glycoscience research. nih.govnih.gov
For a compound like 1,2-O-Isopropylidene-α-D-glucofuranose, these digital tools have several potential applications:
Reaction Prediction: By mining existing literature and experimental data, machine learning models can be trained to predict the outcomes of reactions, including regioselectivity and stereoselectivity. glycopedia.eunih.gov This could help a chemist choose the best conditions to, for example, selectively acylate the C-6 hydroxyl over the C-3 or C-5 hydroxyls.
Synthesis Planning: Retrosynthetic analysis software can help design efficient synthetic pathways to complex target molecules starting from simple building blocks. glycopedia.eu Glycoinformatics databases can provide information on which glycan structures are desirable targets for synthesis and what building blocks are most commonly needed. nih.govnih.gov
Data Management and Standardization: The development of standardized reporting for glycomics experiments, similar to the MIRAGE (Minimum Information Required for A Glycomics Experiment) standards, is crucial for creating large, high-quality datasets. glycopedia.eu These structured datasets are essential for training accurate predictive models. glycopedia.eunih.gov
The integration of chemoinformatics is still a growing field within glycochemistry, lagging behind genomics and proteomics partly due to the non-template-driven synthesis of glycans and their structural diversity. nih.govacs.org However, research cores and collaborative efforts are being established to provide computational resources and training to bridge this gap, supporting research in glycoprotein (B1211001) modeling, carbohydrate-protein interactions, and the analysis of large-scale glycomics data. olemiss.edu
Table 2: Applications of Data Science in Research with 1,2-O-Isopropylidene-α-D-glucofuranose
| Application Area | Tool/Method | Potential Use Case |
| Reaction Optimization | Design of Experiments (DoE) Software | Systematically explores reaction parameters (temperature, solvent, catalyst) to find optimal conditions for derivatizing 1,2-O-Isopropylidene-α-D-glucofuranose. |
| Predictive Modeling | Machine Learning Algorithms | Predicts the most likely site of reaction (C-3 vs. C-5 vs. C-6) with a given reagent based on a database of similar reactions. nih.gov |
| Synthesis Design | Retrosynthesis Prediction Tools | Suggests synthetic routes to complex targets, identifying 1,2-O-Isopropylidene-α-D-glucofuranose as a key starting material. glycopedia.eu |
| Data Analysis | Glycan Databases (e.g., Glycosciences.DB) | Helps identify naturally occurring oligosaccharides that can be synthesized from this precursor to study their biological function. nih.gov |
Exploration of Underexplored Reactivity and Synthetic Pathways
While 1,2-O-Isopropylidene-α-D-glucofuranose is a well-established synthetic intermediate, there remains significant potential for discovering novel reactivity and developing new synthetic pathways. Research is moving beyond traditional acylation and alkylation reactions to explore more complex transformations.
One area of interest is the selective manipulation of the furanose ring itself or the isopropylidene protecting group. For example, selective hydrolysis of the 5,6-O-isopropylidene group from the corresponding di-acetonide precursor (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) is the standard method to prepare 1,2-O-Isopropylidene-α-D-glucofuranose. dergipark.org.tr Exploring alternative, selective deprotection methods or reactions that proceed with rearrangement could open new synthetic avenues.
Furthermore, the three free hydroxyl groups can be used as a scaffold to direct reactions. For instance, temporary tethering of a reagent to one hydroxyl group could facilitate a selective reaction at a neighboring position. There is also ongoing research into direct, selective functionalization without the need for multiple protection-deprotection steps. This includes direct acylation with various acyl chlorides to produce 3,5,6-tri-O-acyl derivatives, with some studies showing these compounds have potential biological activities. dergipark.org.tr
The development of novel derivatives also continues to be an active field. For instance, 1,2-O-Isopropylidene-α-D-glucofuranose can be a starting material for synthesizing various biologically relevant molecules, including rare sugars and nucleoside analogues. sigmaaldrich.comgoogle.com Future work will likely focus on using this building block in catalytic cascade reactions or multicomponent reactions to rapidly build molecular complexity from this simple and readily available starting material.
Q & A
Q. What are the standard synthetic routes for 1,2-O-Isopropylidene-α-D-glucofuranose, and how is its purity validated?
The compound is synthesized via acid-catalyzed protection of D-glucose with acetone, forming the 1,2-acetonide. Key steps include selective tosylation at the primary hydroxyl (C-6) using tosyl chloride in pyridine/DCM, followed by azide displacement with sodium azide in DMF. Purity is confirmed by TLC (Rf = 0.30 in EtOAc/cyclohexane) and characterized via [1]H NMR (e.g., δ 5.95 ppm for H-1, J = 3.7 Hz) and [13]C NMR (e.g., 111.9 ppm for the acetonide quaternary carbon) .
Q. How is X-ray crystallography applied to determine the conformation of 1,2-O-Isopropylidene-α-D-glucofuranose derivatives?
Single-crystal X-ray diffraction (CuKα radiation, λ = 0.97 Å) reveals monoclinic P21 symmetry (a = 5.7615 Å, b = 9.7752 Å, β = 101.255°). The THF ring adopts a twisted conformation, with dihedral angles between the THF and dioxolane rings at 67.50(13)°. Hydrogen-bonding networks (e.g., O5–H⋯N3 and O2–H⋯O4) are visualized using software like SHELXL97 and ORTEP-3 .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in functionalizing hydroxyl groups of 1,2-O-Isopropylidene-α-D-glucofuranose?
The primary hydroxyl (C-6) is preferentially functionalized due to steric accessibility and electronic factors. Tosylation at C-6 proceeds with 32% yield, while azide displacement (NaN3 in DMF, 358 K) achieves 29% yield. Steric hindrance from the acetonide group directs reactions to C-6, as seen in crystallographic data showing axial orientations for C-3 substituents .
Q. How do solvent polarity and hydrogen-bonding patterns influence the self-assembly of glucofuranose-based organogels?
Solvent polarity (e.g., nitrobenzene vs. chlorobenzene) alters hydrogen-bonding networks, as shown by FTIR. Nitrobenzene gels form rod-like fibers (ΔH = 50.1 kJ/mol), while chlorobenzene produces thicker, non-linear fibers (ΔH = 65.0 kJ/mol). Thermal stability correlates with solvent polarity (ET(30) parameter), highlighting the role of non-classical C–H⋯O interactions in network formation .
Q. What strategies resolve contradictions in NMR data for acylated derivatives of 1,2-O-Isopropylidene-α-D-glucofuranose?
Ambiguities in esterification sites (e.g., C-3 vs. C-6) are resolved using HMBC spectroscopy. For example, cross-peaks between H-6 (δ 3.61 ppm) and the carbonyl carbon confirm acylation at C-6. ROESY experiments further clarify spatial proximity of substituents in crowded regions .
Methodological Considerations
Q. How to design a study investigating the biological activity of glucofuranose derivatives as glycosidase inhibitors?
Use the FINER framework:
- Feasibility : Start with low-protection syntheses (e.g., acetonide-only intermediates) to minimize steps.
- Novelty : Explore 6-azido derivatives for Cu-catalyzed cycloaddition to triazoles, which disrupt enzyme-substrate hydrogen bonding .
- Ethics : Prioritize in vitro assays (e.g., enzymatic inhibition kinetics) before in vivo models.
Q. What crystallographic parameters indicate temperature-dependent conformational changes in glucofuranose boronate esters?
Variable-temperature X-ray studies (e.g., 100–300 K) track β-angle shifts in boronate esters. For example, α-D-glucofuranose-1,2:3,5-bis(p-tolyl)boronate shows a 2.1° increase in β at 300 K, correlating with enhanced torsional flexibility .
Data Interpretation and Conflict Resolution
Q. How to address discrepancies in reported yields for azide displacement reactions?
Contradictions arise from solvent purity (DMF vs. DMSO) and reaction time optimization. For example, 42-hour heating in anhydrous DMF improves azide yield (29%) compared to shorter durations. Monitor Rf values (TLC) and use Karl Fischer titration to control solvent moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
